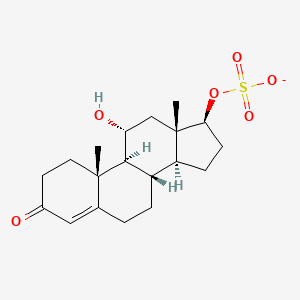
A-Hydroxytestosterone 17-Sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-Hydroxytestosterone 17-Sulphate is a derivative of testosterone, a well-known anabolic steroid This compound is characterized by the addition of a hydroxyl group at the A position and a sulfate group at the 17th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-Hydroxytestosterone 17-Sulphate typically involves multiple steps, starting from testosterone. One common method includes the catalytic hydrogenation of testosterone to introduce the hydroxyl group at the A position. This can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, selective oxidation, and purification through techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
A-Hydroxytestosterone 17-Sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
A-Hydroxytestosterone 17-Sulphate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of A-Hydroxytestosterone 17-Sulphate involves its interaction with androgen receptors in target cells. Upon binding to these receptors, the compound is transported to the cell nucleus, where it influences gene expression and protein synthesis. This leads to various physiological effects, including increased muscle mass and altered metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Testosterone: The parent compound, known for its anabolic and androgenic effects.
4-Hydroxytestosterone: Similar in structure but with a hydroxyl group at the 4th position.
17-Hydroxyprogesterone: Another hydroxylated steroid with different physiological effects
Uniqueness
A-Hydroxytestosterone 17-Sulphate is unique due to the presence of both a hydroxyl group at the A position and a sulfate group at the 17th position. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H27O6S- |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
[(8S,9S,10R,11R,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] sulfate |
InChI |
InChI=1S/C19H28O6S/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(25-26(22,23)24)19(14,2)10-15(21)17(13)18/h9,13-17,21H,3-8,10H2,1-2H3,(H,22,23,24)/p-1/t13-,14-,15+,16-,17+,18-,19-/m0/s1 |
InChI Key |
OAEGOTIMNZAHHW-RUOITVIXSA-M |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@H]4OS(=O)(=O)[O-])C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4OS(=O)(=O)[O-])C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















